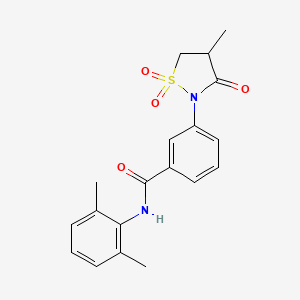

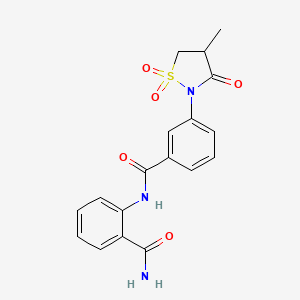

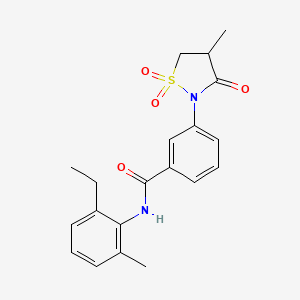

![molecular formula C18H18N2O6S B3303046 1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione CAS No. 919681-34-8](/img/structure/B3303046.png)

1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione

Descripción general

Descripción

The compound appears to contain a 3,4-dimethoxyphenyl group, which is a common motif in organic chemistry . It also contains an azolidine-2,5-dione group, which is a type of heterocyclic compound. The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The presence of the azolidine-2,5-dione group could make it susceptible to reactions such as ring-opening .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. These properties could include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthetic Precursor for Porphyrin Synthesis

TMBZ and its derivatives serve as effective and convenient precursors for synthesizing porphyrins. Porphyrins play essential roles in biological processes, such as oxygen transport (hemoglobin) and photosynthesis (chlorophyll). Researchers have explored TMBZ’s utility in porphyrin synthesis .

Materials for Display and Photoconductive Devices

Substituted benzils (BZs), including TMBZ, find applications in display materials and photoconductive devices. Their unique chemical structures make them suitable for these purposes. BZ derivatives have been investigated for their optical properties and potential use in electronic displays .

Metallomesogens and Optically Active α-Ketols

TMBZ derivatives are precursors for metallomesogens, which are materials with both liquid crystalline and metal-complexing properties. Additionally, they contribute to the synthesis of optically active α-ketols. These compounds have potential applications in materials science and liquid crystal displays .

Protein Cross-Linking via the Maillard Reaction

Researchers have studied TMBZ’s ability to cross-link proteins through the Maillard reaction. Understanding the structural features of TMBZ and its analogs helps elucidate their rate of cross-link formation with proteins. This area has implications for protein modification and drug development .

Inhibition of Mammalian Carboxylesterases (CEs)

TMBZ analogs have been synthesized and evaluated for their ability to selectively inhibit mammalian Carboxylesterases (CEs). These enzymes play a crucial role in drug metabolism. The flexibility of the dione bond and dihedral angles in TMBZ’s structure affects its potency as a CE inhibitor .

Nonlinear Optical Phenomena

Due to their non-centrosymmetric structures, BZ derivatives, including TMBZ, exhibit potential for generating second-order nonlinear optical effects. These materials are relevant for applications in photonics and optical communication .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-25-15-8-3-12(11-16(15)26-2)19-27(23,24)14-6-4-13(5-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIIENMDMVPAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{[(3,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

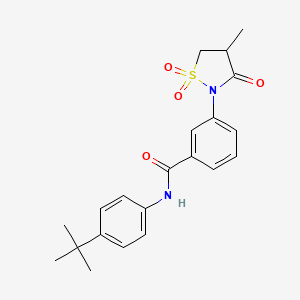

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B3303012.png)

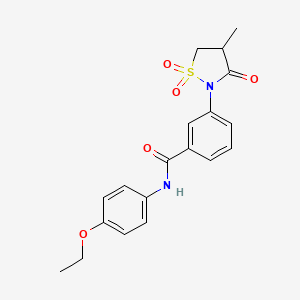

![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B3303031.png)

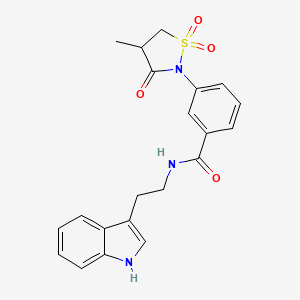

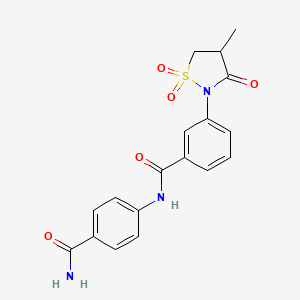

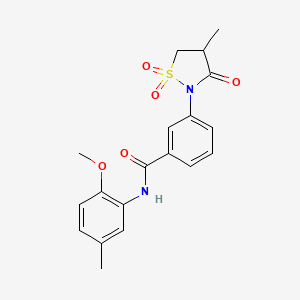

![1-(4-{[(2-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3303043.png)

![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzene](/img/structure/B3303064.png)